3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene
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Overview
Description
3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene typically involves the fluorination of precursor compounds. One common method involves the reaction of 3,3,4,4,4-pentafluoro-2-butanol with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is designed to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be employed under basic conditions.
Major Products Formed
Oxidation: Fluorinated alcohols or carboxylic acids.
Reduction: Hydrogenated derivatives with fewer fluorine atoms.
Substitution: Compounds with new functional groups replacing fluorine atoms.
Scientific Research Applications
3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic structure of the target molecules, affecting their reactivity and stability. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,4-Pentafluoro-2,2-bis(trifluoromethyl)butanoic acid
- 3,3,4,4,4-Pentafluoro-2-pentafluoroethyl-2-trifluoromethylbutanal
Uniqueness
Compared to similar compounds, 3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene stands out due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in various fields.
Properties
CAS No. |
189154-79-8 |
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Molecular Formula |
C5H2F8 |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluoro-2-(trifluoromethyl)but-1-ene |
InChI |
InChI=1S/C5H2F8/c1-2(4(8,9)10)3(6,7)5(11,12)13/h1H2 |
InChI Key |
NTJPBRSQUATARU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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